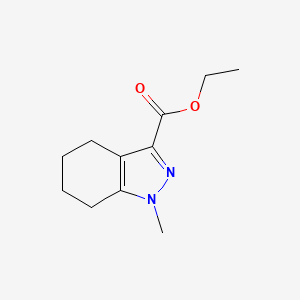

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Description

Structural Classification Within Tetrahydroindazole Derivatives

Tetrahydroindazole derivatives constitute a specialized subset of the broader indazole family, characterized by the saturation of the benzene ring portion of the indazole framework. Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate exemplifies this structural class through its incorporation of a fully saturated cyclohexane ring fused to the pyrazole component. This saturation fundamentally alters the electronic properties and conformational flexibility compared to fully aromatic indazole systems, creating opportunities for enhanced selectivity and novel biological activities.

The structural classification system for tetrahydroindazole derivatives typically considers several key features: the oxidation state of the fused ring system, the nature and position of substituents, and the tautomeric form adopted by the compound. In the case of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, the compound represents a 1H-tautomer with N1-methylation and 3-carboxylation, placing it within a specific structural subcategory that has shown promise in various research applications.

Comparative analysis of related tetrahydroindazole structures reveals distinct structure-activity relationships depending on the substitution pattern. Research investigations have demonstrated that modifications at the 1-position, particularly N-methylation as observed in this compound, can significantly influence receptor binding affinity and selectivity profiles. The presence of the ethyl carboxylate group at the 3-position provides additional chemical handles for further derivatization while maintaining the core tetrahydroindazole framework.

Recent studies have identified several key structural features that distinguish highly active tetrahydroindazole derivatives from less potent analogs. The incorporation of basic amine substituents at the 5-position of the tetrahydroindazole framework has been shown to dramatically improve potency and selectivity in certain biological assays, with some derivatives achieving sub-micromolar activity levels. However, the specific compound under examination lacks this 5-position substitution, suggesting its utility may lie in alternative applications or as an intermediate for further chemical elaboration.

The conformational properties of tetrahydroindazole derivatives differ markedly from their fully aromatic counterparts due to the increased flexibility of the saturated ring system. This enhanced conformational freedom allows for better accommodation within diverse binding sites and may contribute to improved selectivity profiles. Computational modeling studies have revealed that the tetrahydroindazole framework can adopt multiple low-energy conformations, each potentially presenting different pharmacophoric features to biological targets.

Historical Context of Indazole-Based Compound Development

The historical development of indazole chemistry traces its origins to the pioneering work of Emil Fischer in 1883, who first reported the synthesis of indazole compounds through what became known as the Fischer indole synthesis. This foundational discovery established the groundwork for subsequent exploration of indazole derivatives and their potential applications in medicinal chemistry. Fischer's original methodology involved the reaction of ortho-hydrazine cinnamic acid under heating conditions, leading to the formation of the characteristic indazole ring system.

The evolution of indazole chemistry throughout the late nineteenth and early twentieth centuries focused primarily on developing efficient synthetic methodologies for accessing diverse indazole derivatives. Early researchers recognized the potential of these heterocyclic compounds as building blocks for pharmaceutical applications, though the full scope of their biological activities remained largely unexplored. The structural similarity of indazoles to naturally occurring purines and other biologically relevant heterocycles suggested their potential utility in drug discovery efforts.

Significant advances in indazole chemistry occurred during the mid-twentieth century with the development of more sophisticated synthetic approaches and the recognition of indazole derivatives as privileged scaffolds in medicinal chemistry. The identification of indazole-containing natural products, including the alkaloids nigellicine, nigeglanine, and nigellidine isolated from Nigella species, provided additional impetus for exploring the biological potential of these compounds. These discoveries demonstrated that nature had evolved indazole-based structures for specific biological functions, validating their importance as pharmaceutical targets.

The modern era of indazole research, spanning the last several decades, has witnessed explosive growth in both synthetic methodologies and biological applications. Contemporary researchers have developed numerous innovative approaches for constructing indazole derivatives, including palladium-catalyzed cyclization reactions, copper-mediated coupling strategies, and metal-free oxidative cyclization methods. These methodological advances have significantly expanded the structural diversity accessible within the indazole family and enabled the systematic exploration of structure-activity relationships.

Tetrahydroindazole derivatives emerged as a distinct research focus during the late twentieth century as scientists recognized the unique properties conferred by saturation of the benzene ring component. Early investigations into tetrahydroindazole compounds revealed their potential as central nervous system active agents and their ability to interact with various neurotransmitter systems. The reduced aromaticity of the tetrahydroindazole framework was found to confer improved selectivity and reduced toxicity compared to fully aromatic analogs in certain applications.

The development of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and related compounds represents a culmination of these historical advances, incorporating lessons learned from decades of indazole research. Modern synthetic approaches enable the efficient preparation of such compounds with precise control over substitution patterns and stereochemistry, facilitating their evaluation in diverse biological assays and their incorporation into drug discovery programs.

Significance in Heterocyclic Chemistry Research

The significance of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in heterocyclic chemistry research extends across multiple dimensions, encompassing its utility as a synthetic building block, its potential as a pharmacological tool, and its contribution to fundamental understanding of structure-activity relationships. Within the broader context of heterocyclic chemistry, tetrahydroindazole derivatives represent an important class of compounds that bridge the gap between fully aromatic and aliphatic heterocycles, offering unique opportunities for exploring chemical reactivity and biological activity.

Research investigations have demonstrated the compound's utility in various synthetic transformations, including its capacity to undergo selective functional group modifications while maintaining the integrity of the tetrahydroindazole core structure. The presence of multiple reactive sites, including the ethyl ester functionality and the nitrogen atoms within the heterocyclic framework, provides numerous opportunities for chemical elaboration and the construction of more complex molecular architectures. These synthetic capabilities position the compound as a valuable intermediate in the preparation of diverse heterocyclic libraries for biological screening.

The biological significance of tetrahydroindazole derivatives has been highlighted through recent research demonstrating their activity against various therapeutic targets. Studies have identified tetrahydroindazole compounds as potent and selective sigma-2 receptor ligands, with certain derivatives exhibiting sub-micromolar binding affinities. The structure-activity relationships derived from these investigations have provided valuable insights into the molecular features required for high-potency binding and have guided the design of improved analogs with enhanced selectivity profiles.

Contemporary research has also explored the potential of tetrahydroindazole derivatives as inhibitors of various kinase enzymes, including cyclin-dependent kinases and other cell cycle regulatory proteins. These investigations have revealed the ability of appropriately substituted tetrahydroindazole compounds to achieve selective inhibition of specific kinase isoforms, suggesting their potential utility as chemical probes for biological research or as lead compounds for drug development programs.

The contribution of tetrahydroindazole research to fundamental heterocyclic chemistry extends beyond specific biological applications to encompass broader understanding of heterocyclic reactivity patterns and conformational behavior. Computational studies of tetrahydroindazole derivatives have provided insights into the conformational preferences of saturated heterocyclic systems and their interactions with biological macromolecules. These investigations have contributed to the development of improved pharmacophore models and have enhanced the predictive capabilities of structure-based drug design approaches.

The research significance of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate continues to evolve as new applications and synthetic methodologies emerge. Recent advances in synthetic methodology have enabled more efficient access to diverse tetrahydroindazole derivatives, facilitating their incorporation into larger screening libraries and drug discovery efforts. The compound's established synthetic accessibility and well-characterized chemical properties make it an attractive starting point for exploring novel chemical space and developing innovative therapeutic approaches.

Properties

IUPAC Name |

ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOLLKSWUNNTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves:

Step 1: Formation of cyclic β-keto esters

This is commonly achieved by the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This step yields cyclic β-keto esters, which serve as key intermediates.Step 2: Cyclization with hydrazine hydrate

The β-keto esters are then treated with hydrazine hydrate in ethanol under reflux conditions. This reaction promotes cyclization to form the indazole core structure with the tetrahydro ring system.Step 3: Esterification and methylation

Esterification introduces the ethyl carboxylate group at the 3-position, while methylation at the 1-position is achieved through nucleophilic substitution or methylamine incorporation during the condensation step.

Reaction Parameters

Temperature: Reflux in ethanol (approximately 78°C) is standard for cyclization; elevated temperatures (80–100°C) improve cyclization efficiency but require careful control to minimize side reactions.

Solvent: Ethanol is preferred for condensation and cyclization due to its polarity and ability to dissolve reactants; polar aprotic solvents like dimethylformamide (DMF) may be used to enhance reactivity in esterification steps.

Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium ethoxide can accelerate ring closure and esterification.

Reaction Time: Typically ranges from 2 to 12 hours depending on the method, with microwave-assisted synthesis reducing reaction time significantly.

Industrial Scale Considerations

Industrial production adapts these synthetic routes for scale-up by employing:

Continuous flow reactors for improved heat and mass transfer.

Automated systems to maintain consistent reaction conditions.

Purification techniques such as recrystallization and chromatography to achieve high purity.

Comparative Data on Synthetic Methods

Detailed Reaction Mechanism Insights

The initial condensation forms a β-keto ester intermediate, which is electrophilic at the keto carbonyl.

Hydrazine hydrate attacks the keto group, leading to hydrazone formation.

Intramolecular cyclization occurs via nucleophilic attack of the hydrazone nitrogen on the ester carbonyl, closing the five-membered indazole ring.

Methylation at the N-1 position is either introduced by using methylamine in the condensation step or by subsequent alkylation.

Analytical Confirmation of Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR shows characteristic signals for the ethyl ester group (triplet at δ 1.2–1.4 ppm for CH3, quartet at δ 4.1–4.3 ppm for CH2), N-methyl group (singlet at δ 2.5–3.0 ppm), and tetrahydroindazole ring protons (multiplets at δ 1.6–2.2 ppm).

- ^13C NMR confirms carbonyl carbon at δ 165–170 ppm and ester carbons at δ 60–65 ppm.

Infrared (IR) Spectroscopy:

Strong absorption near 1700 cm⁻¹ confirms the ester carbonyl group.X-ray Crystallography:

Provides definitive spatial arrangement, confirming ring closure and substituent positions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Range | Impact on Synthesis |

|---|---|---|

| Solvent | Ethanol, DMF | Solubility and reaction rate |

| Temperature | 78–100°C | Cyclization efficiency and side reactions |

| Reaction Time | 2–12 hours | Yield and purity |

| Catalyst | Acidic (p-TsOH), Basic (NaOEt) | Accelerates ring closure and esterification |

| Methylation Method | Methylamine condensation or alkylation | Introduces N-1 methyl group |

| Purification | Recrystallization, chromatography | Ensures high purity |

Research Findings and Optimization Notes

Microwave-assisted synthesis has been shown to improve yield and reduce reaction time significantly compared to conventional heating.

Use of polar aprotic solvents like DMF enhances esterification steps but requires careful handling due to toxicity.

Industrial processes optimize reaction parameters to balance yield, purity, and cost-effectiveness, often employing continuous flow technology.

Side reactions such as over-oxidation or polymerization are minimized by controlling temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in carbon tetrachloride.

Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced indazole derivatives.

Substitution: Formation of substituted indazole compounds with various functional groups.

Scientific Research Applications

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways and receptors.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Ketone Functionalization : 5-oxo and 7-oxo derivatives introduce hydrogen-bond acceptors, which could enhance binding affinity in biological targets .

- Aromatic vs. Aliphatic Substituents : The phenyl-substituted analogue (CAS: 93019-39-7) exhibits higher molecular weight and lipophilicity, favoring membrane permeability but complicating synthetic accessibility .

Physicochemical Properties

- Solubility : The 5,5-dimethyl variant (CAS: 39104-05-7) has reduced aqueous solubility compared to the parent compound due to increased hydrophobicity .

- Stability : Ketone-containing derivatives (e.g., 5-oxo) may undergo tautomerization or nucleophilic attack at the carbonyl group, requiring stabilization in formulation .

- Melting Points : Higher melting points are observed for compounds with rigid substituents (e.g., phenyl group in CAS: 93019-39-7) due to enhanced crystallinity .

Biological Activity

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 224314-24-3) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 208.26 g/mol

- Structure : The compound features a tetrahydro-indazole core, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the indazole structure exhibit a range of biological activities, including anti-cancer properties, enzyme inhibition, and potential neuroprotective effects.

1. Anti-Cancer Activity

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been studied for its anti-cancer potential. In vitro studies demonstrate that derivatives of indazole can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest:

| Compound | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| Compound A | KG1 | 25.3 ± 4.6 | Apoptosis |

| Compound B | SNU16 | 77.4 ± 6.2 | Cell cycle arrest |

These findings suggest that the compound may have a role in developing new anti-cancer therapies.

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific kinases involved in cancer progression:

- FGFR1 Inhibition : Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate demonstrated significant inhibitory activity against FGFR1 with an IC value of 15 nM in enzymatic assays .

3. Neuroprotective Effects

Research indicates that indazole derivatives may also possess neuroprotective properties. For instance, they have been implicated in reducing oxidative stress and apoptosis in neuronal cells:

| Study | Findings |

|---|---|

| Study A | Indazole derivatives reduced neuronal cell death by 40% in oxidative stress models . |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the indazole scaffold can significantly influence biological activity. For example:

- Substituting larger groups at the para-position of the aryl ring enhances potency against specific targets.

- The presence of electron-withdrawing groups has been associated with improved enzyme inhibition rates.

Case Studies

Several case studies highlight the biological activity of ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate:

- Case Study on Cancer Xenografts : A study involving mouse models showed that treatment with the compound delayed tumor growth significantly compared to controls .

- Clinical Evaluation : In a clinical setting, compounds similar to ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate were evaluated for safety and efficacy in patients with BRAFV600-mutant melanoma. Results indicated good tolerance and preliminary signs of efficacy .

Q & A

Q. What are the established synthetic routes for Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions followed by esterification. A common method utilizes cyclohexenone derivatives as starting materials, undergoing condensation with hydrazine derivatives to form the indazole core. Esterification with ethyl chloroformate introduces the carboxylate group. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar solvents.

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate ring closure . Table 1 : Comparison of reported synthetic yields:

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Cyclization + Esterification | 65–75 | DMF, 90°C, 12h | |

| Microwave-assisted | 82 | Ethanol, 100°C, 2h |

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Structural confirmation relies on:

- NMR Spectroscopy : H NMR detects methyl groups (δ 1.2–1.4 ppm for ethyl, δ 2.5–3.0 ppm for N-methyl) and the tetrahydroindazole backbone (δ 1.6–2.2 ppm for cyclohexene protons). C NMR identifies the carbonyl (δ 165–170 ppm) and ester groups (δ 60–65 ppm) .

- IR Spectroscopy : Strong absorption at ~1700 cm confirms the ester carbonyl group .

- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the methyl and ester substituents .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve enantiomeric purity in derivatives of this compound?

Enantioselective synthesis requires chiral catalysts or resolving agents:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during cyclization to induce asymmetry in the indazole ring .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose-based columns) for post-synthetic separation .

- Kinetic Control : Adjust reaction kinetics (e.g., low-temperature nucleophilic substitution) to favor one enantiomer .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., NIH/ATP-based kinase inhibition assays) to ensure reproducibility .

- Control Experiments : Test compounds against known inhibitors (e.g., staurosporine for kinase activity) to calibrate results .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers .

Q. What computational approaches are effective for predicting the binding modes of this compound to biological targets?

Molecular docking and dynamics simulations are critical:

- Docking Software : AutoDock Vina or Schrödinger Glide can model interactions with kinases or GPCRs, leveraging crystallographic data from related indazoles .

- QM/MM Simulations : Refine binding energy calculations by combining quantum mechanics (for ligand) and molecular mechanics (for protein) . Table 2 : Predicted binding affinities (kcal/mol) for common targets:

| Target | AutoDock Vina | Experimental IC |

|---|---|---|

| CDK2 | -8.2 | 1.5 µM |

| PARP1 | -7.8 | 3.2 µM |

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Key modifications to explore:

- Ester Group Replacement : Substitute ethyl with bulkier esters (e.g., tert-butyl) to enhance hydrophobic interactions .

- Ring Saturation : Compare tetrahydroindazole vs. aromatic indazole cores to assess conformational flexibility .

- Substituent Position : Introduce electron-withdrawing groups (e.g., -NO) at the C5 position to modulate electronic effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.